An In-depth Technical Guide to the Basic Properties of 1-(4-(Trifluoromethyl)phenyl)biguanide
An In-depth Technical Guide to the Basic Properties of 1-(4-(Trifluoromethyl)phenyl)biguanide
This guide provides a comprehensive technical overview of the core basic properties of 1-(4-(Trifluoromethyl)phenyl)biguanide, a compound of interest for researchers, scientists, and drug development professionals. The structure of this document is designed to logically present the fundamental physicochemical characteristics, methods for their determination, and an understanding of the compound's stability and potential metabolic fate.
Introduction
Biguanides are a class of compounds characterized by the HN(C(NH)NH₂)₂ functional group. They are highly basic and have been extensively investigated for a range of therapeutic applications. The parent compound, biguanide, is a colorless solid that dissolves in water to produce a highly basic solution[1]. The introduction of an aryl substituent, in this case, a 4-(trifluoromethyl)phenyl group, significantly modifies the molecule's physicochemical and pharmacological properties. The trifluoromethyl (-CF₃) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature, which can influence a compound's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
pKa (Acid Dissociation Constant)
The biguanide moiety is strongly basic due to the extensive delocalization of the positive charge in its protonated form. The pKa of the parent phenylbiguanide is reported to be 10.76 for the biguanide group and 2.13 for the anilinic nitrogen[2]. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to decrease the basicity of the biguanide group. This is due to the inductive effect of the -CF₃ group, which pulls electron density away from the phenyl ring and, consequently, from the nitrogen atom attached to it, making the lone pair of electrons less available for protonation.
Table 1: Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)biguanide Hydrochloride
| Property | Value | Source/Method |
| CAS Number | 18960-29-7 | Sigma-Aldrich[3] |
| Molecular Formula | C₉H₁₁ClF₃N₅ | Ambeed[4] |
| Molecular Weight | 281.67 g/mol | Sigma-Aldrich[3] |
| Melting Point | 209-213 °C | Sigma-Aldrich[3] |
| pKa | Estimated 9.5 - 10.5 | Inferred from related structures[2][5] |
| Aqueous Solubility | Expected to be high | General property of biguanide hydrochlorides[6][7] |
Solubility
Biguanide hydrochlorides are generally characterized by high aqueous solubility[6][7]. Metformin hydrochloride, a widely used biguanide drug, is freely soluble in water[6][7][8][9]. It is therefore expected that 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride will also exhibit good solubility in water and polar protic solvents. Quantitative determination of its solubility is crucial for formulation development and can be achieved through established experimental protocols.
Experimental Protocols
To ensure scientific integrity, the following section details step-by-step methodologies for the determination of the key basic properties of 1-(4-(Trifluoromethyl)phenyl)biguanide.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds[10][11][12][13].
Objective: To determine the pKa of 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride in an aqueous solution.
Materials:
-
1-(4-(Trifluoromethyl)phenyl)biguanide hydrochloride
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Deionized water (CO₂-free)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Nitrogen gas supply
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sufficient amount of 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride to prepare a 1 mM solution in deionized water.
-
Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength, typically 0.1 M.
-
Inert Atmosphere: Purge the solution with nitrogen gas for approximately 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound[11][14]. Maintain a nitrogen blanket over the solution throughout the titration.
-
Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05-0.1 mL).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the biguanide has been neutralized[10]. This corresponds to the midpoint of the buffer region on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Aqueous Solubility Determination by UV-Vis Spectrophotometry
UV-Vis spectrophotometry provides a straightforward method for determining the solubility of a compound that possesses a chromophore[15][16][17].
Objective: To determine the aqueous solubility of 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride.
Materials:
-
1-(4-(Trifluoromethyl)phenyl)biguanide hydrochloride
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of known concentration of the compound in deionized water.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of deionized water in a vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the clear filtrate with deionized water to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the aqueous solubility of the compound.
-
Synthesis
The synthesis of 1-arylbiguanide hydrochlorides is a well-established process, typically involving the reaction of an aniline hydrochloride with dicyandiamide in a suitable solvent[18][19][20][21].
Proposed Synthesis of 1-(4-(Trifluoromethyl)phenyl)biguanide Hydrochloride
Reaction Scheme:
Materials:
-
4-(Trifluoromethyl)aniline
-
Dicyandiamide
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Water
Procedure:
-
Formation of the Anilinium Salt: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline in ethanol. To this solution, add an equimolar amount of concentrated hydrochloric acid dropwise with stirring.
-
Reaction with Dicyandiamide: To the resulting solution of 4-(trifluoromethyl)aniline hydrochloride, add an equimolar amount of dicyandiamide.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: Upon cooling, the 1-(4-(trifluoromethyl)phenyl)biguanide hydrochloride product is expected to crystallize out of the solution.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or a water-ethanol mixture.
Caption: General workflow for the synthesis of 1-arylbiguanide hydrochlorides.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-(trifluoromethyl)phenyl group, typically in the range of 7.0-8.0 ppm. The protons of the biguanide moiety will appear as broad signals due to nitrogen quadrupolar effects and proton exchange.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbons of the biguanide group will appear in the downfield region, typically around 160 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For biguanides, common fragmentation pathways involve the loss of ammonia or cleavage of the C-N bonds within the biguanide chain.
Stability and Metabolism
Chemical Stability
Biguanides such as metformin have been shown to be relatively stable compounds. However, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify potential degradation products and establish a stability-indicating analytical method. The trifluoromethylphenyl moiety is generally stable, but under harsh alkaline conditions, the -CF₃ group can undergo hydrolysis to a carboxylic acid.
Metabolic Stability
The trifluoromethyl group is known to enhance the metabolic stability of drug molecules by blocking sites of oxidative metabolism. In vitro studies using liver microsomes can provide valuable information on the metabolic fate of 1-(4-(trifluoromethyl)phenyl)biguanide. It is anticipated that the trifluoromethyl group will be resistant to metabolic defluorination. Metabolism is more likely to occur on the phenyl ring (hydroxylation) or through conjugation reactions.
Conclusion
This technical guide has provided a detailed overview of the fundamental basic properties of 1-(4-(trifluoromethyl)phenyl)biguanide. A comprehensive understanding of its physicochemical characteristics, coupled with robust experimental protocols for their determination, is paramount for its further investigation and potential development. The presence of the 4-(trifluoromethyl)phenyl substituent is expected to confer unique properties to the biguanide scaffold, influencing its basicity, and enhancing its metabolic stability, making it a compound of significant interest for further research.
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